Methanesulfonic acid;4-methoxybutan-1-ol
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Overview
Description
Methanesulfonic acid;4-methoxybutan-1-ol is a compound that combines methanesulfonic acid, a strong organic acid, with 4-methoxybutan-1-ol, an alcohol. Methanesulfonic acid is known for its strong acidity and is used in various industrial applications due to its non-volatile and non-oxidizing nature. 4-methoxybutan-1-ol is an alcohol that can be used as a solvent or intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid can be synthesized through the direct sulfonation of methane in an electrochemical reactor. This process involves the use of oleum and methane, with the formation of an initiating species from the electrolyte at a boron-doped diamond anode. The reaction is carried out at elevated pressure, moderate temperature, and suitable current density to achieve high concentration and selectivity .
4-methoxybutan-1-ol can be synthesized through the reaction of 4-chlorobutan-1-ol with methanol in the presence of a base. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide using chlorine, followed by extraction and purification. This method is used by companies like Arkema to produce high-purity methanesulfonic acid .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;4-methoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: Methanesulfonic acid can be oxidized to form methanesulfonate salts.
Reduction: The alcohol group in 4-methoxybutan-1-ol can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group in 4-methoxybutan-1-ol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Methanesulfonate salts.
Reduction: 4-methoxybutane.
Substitution: Various substituted 4-methoxybutan-1-ol derivatives.
Scientific Research Applications
Methanesulfonic acid;4-methoxybutan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in esterification and alkylation reactions.
Biology: Employed in the study of enzyme mechanisms and as a solvent for biological assays.
Medicine: Investigated for its potential use in drug formulation and delivery.
Mechanism of Action
Methanesulfonic acid exerts its effects through its strong acidity, which allows it to act as a catalyst in various chemical reactions. The alcohol group in 4-methoxybutan-1-ol can participate in hydrogen bonding and other interactions, influencing the reactivity and solubility of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Sulfuric Acid: Another strong acid used in similar applications but more corrosive and volatile.
Hydrochloric Acid: Commonly used in industrial processes but less stable and more hazardous.
Trifluoromethanesulfonic Acid: Stronger acid but more expensive and less environmentally friendly.
Uniqueness
Methanesulfonic acid is unique due to its combination of strong acidity, non-volatility, and non-oxidizing nature, making it safer and more environmentally friendly compared to other strong acids. 4-methoxybutan-1-ol adds versatility as a solvent and intermediate in organic synthesis, enhancing the compound’s overall utility .
Properties
CAS No. |
823226-17-1 |
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Molecular Formula |
C6H16O5S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
methanesulfonic acid;4-methoxybutan-1-ol |
InChI |
InChI=1S/C5H12O2.CH4O3S/c1-7-5-3-2-4-6;1-5(2,3)4/h6H,2-5H2,1H3;1H3,(H,2,3,4) |
InChI Key |
QSNCDASSYURBHM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCO.CS(=O)(=O)O |
Origin of Product |
United States |
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